molecular formula C17H20N4O B5524252 6-(4-isopropylbenzyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

6-(4-isopropylbenzyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B5524252
M. Wt: 296.37 g/mol
InChI Key: IMGIZGNHESANPX-UHFFFAOYSA-N
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Description

6-(4-isopropylbenzyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-isopropylbenzyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can be achieved through various synthetic routes. One common method involves the regioselective domino reaction of N-arylitaconimides with substituted 3-aminotriazoles. This reaction typically includes the conjugated aza-addition of the endo-nucleophilic center of triazole to imide, followed by the recyclization of the intermediate to triazolo[1,5-a]pyrimidine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

6-(4-isopropylbenzyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-(4-isopropylbenzyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-isopropylbenzyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidines, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine .

Uniqueness

What sets 6-(4-isopropylbenzyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one apart is its unique structural features, which contribute to its distinct biological activities and potential applications. Its specific substituents and the arrangement of atoms within the triazolopyrimidine framework provide unique properties that can be leveraged in various scientific and industrial contexts.

Properties

IUPAC Name

2,5-dimethyl-6-[(4-propan-2-ylphenyl)methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-10(2)14-7-5-13(6-8-14)9-15-11(3)18-17-19-12(4)20-21(17)16(15)22/h5-8,10H,9H2,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGIZGNHESANPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)C)CC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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